N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide

Lipophilicity cLogP Permeability

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide (CAS 897616-97-6, molecular formula C21H17N3O2, molecular weight 343.4 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrido[1,2-a]pyrimidine class. The compound features a fused bicyclic pyrido[1,2-a]pyrimidin-4-one core, substituted with methyl groups at positions 2 and 8, and conjugated to a 1-naphthamide moiety at the 3-position via an amide linkage.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 897616-97-6
Cat. No. B2495812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide
CAS897616-97-6
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C
InChIInChI=1S/C21H17N3O2/c1-13-10-11-24-18(12-13)22-14(2)19(21(24)26)23-20(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,23,25)
InChIKeySRXMQAKBSMYDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide (CAS 897616-97-6): Core Scaffold and Structural Identity for Procurement Verification


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide (CAS 897616-97-6, molecular formula C21H17N3O2, molecular weight 343.4 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrido[1,2-a]pyrimidine class . The compound features a fused bicyclic pyrido[1,2-a]pyrimidin-4-one core, substituted with methyl groups at positions 2 and 8, and conjugated to a 1-naphthamide moiety at the 3-position via an amide linkage [1]. This scaffold is a privileged structure in medicinal chemistry, historically explored for analgesic, anti-inflammatory, nitric oxide synthase (NOS) inhibition, and HIV integrase inhibition [2]. The 1-naphthamide substitution pattern distinguishes this compound from the corresponding 2-naphthamide isomer (CAS 897617-33-3) and from mono-methyl or chloro-substituted analogs, conferring potentially distinct electronic, steric, and pharmacokinetic properties.

Why N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide Cannot Be Interchanged with Generic Pyrido[1,2-a]pyrimidines


Within the pyrido[1,2-a]pyrimidine class, even minor structural variations—such as the position of methyl substituents, the regiochemistry of the naphthamide attachment (1-naphthoyl vs. 2-naphthoyl), or the presence of halogen atoms—can produce substantial differences in target engagement, metabolic stability, and off-target liability [1]. For instance, the 2,8-dimethyl substitution pattern on this compound increases lipophilicity and steric bulk relative to the 2-methyl-only analog (CAS 897616-46-5), which is expected to alter both passive membrane permeability and CYP450-mediated oxidative metabolism at the 8-position [2]. The 1-naphthamide regioisomer (CAS 897616-97-6) is structurally distinct from the 2-naphthamide analog (CAS 897617-33-3); the angular topology of 1-naphthoyl vs. the linear topology of 2-naphthoyl can lead to differential binding poses at protein targets, as documented for naphthamide-based kinase inhibitors [3]. Consequently, biological data generated for one analog cannot be extrapolated to another without explicit experimental validation, making unambiguous compound identification essential for reproducible research and procurement.

Quantitative Differentiation Evidence for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide vs. Structural Analogs


Enhanced Lipophilicity (cLogP) of the 2,8-Dimethyl Core vs. 2-Methyl-Only Analog

The 2,8-dimethyl substitution on the pyrido[1,2-a]pyrimidin-4-one core is predicted to increase lipophilicity relative to the 2-methyl-only analog (CAS 897616-46-5). The additional methyl group at position 8 contributes approximately +0.5 log units to the calculated partition coefficient (cLogP), based on the Hansch-Leo fragmental constant for aromatic methyl substitution [1]. This difference is meaningful for passive membrane permeability and tissue distribution, as an increase of 1 log unit in logP can correspond to a 10-fold increase in membrane partitioning [2]. In silico predictions for the target compound yield a cLogP of approximately 3.2–3.8, compared to approximately 2.7–3.3 for the 2-methyl-only analog, placing the 2,8-dimethyl compound closer to the optimal Lipinski range (logP < 5) while maintaining sufficient lipophilicity for blood-brain barrier penetration if CNS targets are pursued [3].

Lipophilicity cLogP Permeability ADME

Regiochemical Differentiation: 1-Naphthamide vs. 2-Naphthamide Isomer Binding and CYP450 Profile

The target compound (CAS 897616-97-6, 1-naphthamide) is the regioisomer of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide (CAS 897617-33-3). The angular topology of the 1-naphthoyl group (naphthalene substituted at the α-position) vs. the linear topology of the 2-naphthoyl group (β-position) creates steric and electronic divergence at the amide linkage, which is expected to affect both target binding and metabolic susceptibility [1]. ChEMBL/BindingDB data for structurally related naphthamides show that CYP1A2 inhibition IC50 values can differ by 5- to 50-fold between 1-naphthamide and 2-naphthamide analogs [2]. Specifically, a related pyrido[1,2-a]pyrimidine naphthamide scaffold in BindingDB exhibits CYP1A2 inhibition with an EC50 >13,000 nM, while the same scaffold with a 2-naphthamide substitution shows enhanced CYP1A2 interaction (IC50 ~2,600 nM), suggesting that the 1-naphthamide orientation may reduce CYP1A2 liability relative to the 2-naphthamide isomer [3]. This regiochemical difference can impact metabolic half-life and drug-drug interaction risk.

Regiochemistry Naphthamide Isomerism CYP450 Inhibition Metabolic Stability

Class-Level Nitric Oxide Synthase (NOS) Inhibitory Potential of 3-Amido Pyrido[1,2-a]pyrimidines

A series of 3-aroylpyrido[1,2-a]pyrimidines, structurally analogous to the target compound (which bears a 1-naphthamide group at the 3-position), have been evaluated as inhibitors of purified nitric oxide synthases (NOS) in vitro [1]. The lead compound in this series, a 3-substituted pyrido[1,2-a]pyrimidine, demonstrated an IC50 of 4.2 µM against neuronal NOS (nNOS) and 15.3 µM against inducible NOS (iNOS) in enzymatic assays, with 3.6-fold selectivity for nNOS over iNOS [2]. The target compound, bearing a bulkier 1-naphthamide substituent at the 3-position, is predicted to exhibit enhanced NOS binding affinity relative to smaller 3-aroyl analogs, based on the observation that increasing steric bulk at the 3-aroyl position correlates with improved potency in this chemotype [3]. The 2,8-dimethyl substitution further distinguishes this compound from the previously reported 2-methyl or unsubstituted pyrido[1,2-a]pyrimidine NOS inhibitors by providing additional hydrophobic contacts in the NOS active site.

Nitric Oxide Synthase NOS Inhibition Anti-inflammatory 3-Aroylpyrido[1,2-a]pyrimidine

Structural Differentiation from 2,6-Dimethyl and 2,9-Dimethyl Positional Isomers

The target compound bears methyl groups at positions 2 and 8 of the pyrido[1,2-a]pyrimidin-4-one core, distinguishing it from the 2,6-dimethyl (analgesic lead, CAS not specified in literature) and 2,9-dimethyl (CAS 897617-41-3) positional isomers [1]. In the analgesic pyrido[1,2-a]pyrimidine patent literature, the 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride was identified as the "highly active compound" with outstanding analgesic properties in the acetic acid writhing test [2]. Shifting the methyl group from position 6 to position 8 alters the electronic distribution of the π-system and changes the steric environment around the 3-position amide substituent, which is predicted to shift the pharmacological profile away from pure analgesia toward NOS inhibition or kinase inhibition [3]. This positional isomer effect is non-trivial: in the related Chinoin-127 series (1,6-dimethyl substitution), the 6-methyl group was shown to be critical for both analgesic potency and CNS penetration, and its relocation to position 8 in the target compound represents a deliberate structural departure that may favor peripheral over central activity.

Positional Isomerism Methyl Substitution Pattern Structure-Activity Relationship Analgesic

Optimal Research and Procurement Application Scenarios for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Screening and Lead Optimization

Based on the class-level evidence for 3-substituted pyrido[1,2-a]pyrimidines as NOS inhibitors [1], the target compound is best deployed as a screening candidate in nNOS enzymatic assays. Its 2,8-dimethyl core and 1-naphthamide group are predicted to occupy the hydrophobic pocket of nNOS more effectively than smaller 3-aroyl analogs, potentially yielding sub-micromolar IC50 values. Researchers should benchmark against the published lead compound (nNOS IC50 = 4.2 µM) and assess selectivity against eNOS and iNOS isoforms. Procurement of this specific CAS number ensures the correct regioisomer and substitution pattern for structure-activity relationship (SAR) expansion around the 3-amido pyrido[1,2-a]pyrimidine chemotype.

CYP450 Drug-Drug Interaction Profiling and Metabolic Stability Assessment

The 1-naphthamide regioisomer (CAS 897616-97-6) is predicted to exhibit lower CYP1A2 inhibition compared to the 2-naphthamide analog (CAS 897617-33-3), based on ChEMBL/BindingDB data for related naphthamide scaffolds [2]. This compound is suitable for head-to-head metabolic stability studies in human liver microsomes, where intrinsic clearance and CYP phenotyping can quantitatively confirm the regiochemical advantage. Procurement of this specific isomer is critical to avoid confounding results from the 2-naphthamide contaminant or incorrect isomer supply.

Kinase Inhibitor Screening Panels (VEGFR2 and Related Tyrosine Kinases)

Naphthamide-containing compounds have been validated as VEGFR2 tyrosine kinase inhibitors with nanomolar potency [3]. The target compound's 1-naphthamide moiety and 2,8-dimethylpyrido[1,2-a]pyrimidin-4-one core represent a hybrid scaffold that can be screened against kinase panels (e.g., VEGFR2, PDGFR, c-Kit) to identify novel type II kinase inhibitor chemotypes. The 2,8-dimethyl substitution may confer selectivity advantages over the 2-methyl-only analog by engaging the hydrophobic back pocket of the kinase ATP-binding site. Quantitative kinase profiling (Kd determinations via KINOMEscan or equivalent) is recommended as the first experimental step.

Antimicrobial Susceptibility Testing Against Gram-Negative Pathogens

The pyrido[1,2-a]pyrimidine scaffold has demonstrated antibacterial activity, with related derivatives achieving MIC values as low as 3.125 µg/mL against Salmonella typhimurium in disk diffusion assays [4]. The target compound, with its 2,8-dimethyl and 1-naphthamide modifications, may exhibit enhanced Gram-negative penetration due to increased lipophilicity. Procurement of this compound for minimum inhibitory concentration (MIC) determination against ESKAPE pathogens (particularly Escherichia coli, Pseudomonas aeruginosa, and Salmonella spp.) is a rational application, with ciprofloxacin or nalidixic acid serving as comparator antibiotics.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.